Cas no 106428-04-0 (Methyl 3-fluoro-2-methoxybenzoate)

Methyl 3-fluoro-2-methoxybenzoate structure
106428-04-0 structure
Product name:Methyl 3-fluoro-2-methoxybenzoate
CAS No:106428-04-0
MF:C9H9FO3
MW:184.164366483688
MDL:MFCD09753133
CID:127123
PubChem ID:19862628

Methyl 3-fluoro-2-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-fluoro-2-methoxy-, methyl ester
    • Methyl 3-fluoro-2-methoxybenzoate
    • PXGWESGJXYODOO-UHFFFAOYSA-N
    • DTXSID40600700
    • E90236
    • A895823
    • AKOS005257998
    • 106428-04-0
    • SCHEMBL5444249
    • MFCD09753133
    • FT-0707443
    • Methyl 3-fluoro-2-(methyloxy)benzoate
    • FS-2148
    • Methyl3-fluoro-2-methoxybenzoate
    • DB-027882
    • MDL: MFCD09753133
    • Inchi: InChI=1S/C9H9FO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
    • InChI Key: PXGWESGJXYODOO-UHFFFAOYSA-N
    • SMILES: COC(C1C=CC=C(F)C=1OC)=O

Computed Properties

  • Exact Mass: 184.05400
  • Monoisotopic Mass: 184.05357231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.184
  • Boiling Point: 257.4°C at 760 mmHg
  • Flash Point: 106.3°C
  • Refractive Index: 1.4980
  • PSA: 35.53000
  • LogP: 1.62090

Methyl 3-fluoro-2-methoxybenzoate Security Information

Methyl 3-fluoro-2-methoxybenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl 3-fluoro-2-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015000664-500mg
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0 97%
500mg
$806.85 2023-09-04
TRC
M305398-250mg
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0
250mg
$75.00 2023-05-17
TRC
M305398-500mg
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0
500mg
$87.00 2023-05-17
Chemenu
CM315779-25g
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0 95%
25g
$356 2021-06-16
Apollo Scientific
PC502591-5g
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0
5g
£165.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1015883-5g
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0 98%
5g
¥2800.00 2024-08-09
abcr
AB264070-25g
Methyl 3-fluoro-2-methoxybenzoate, 97%; .
106428-04-0 97%
25g
€539.30 2024-04-20
A2B Chem LLC
AE18290-1g
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0 98%
1g
$41.00 2024-04-20
Ambeed
A660526-250mg
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0 98%
250mg
$51.0 2024-08-02
A2B Chem LLC
AE18290-100g
Methyl 3-fluoro-2-methoxybenzoate
106428-04-0 98%
100g
$1070.00 2024-04-20

Additional information on Methyl 3-fluoro-2-methoxybenzoate

Comprehensive Overview of Methyl 3-fluoro-2-methoxybenzoate (CAS No. 106428-04-0): Properties, Applications, and Industry Insights

Methyl 3-fluoro-2-methoxybenzoate (CAS No. 106428-04-0) is a fluorinated aromatic ester with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its methoxy and fluoro functional groups, serves as a versatile intermediate in organic synthesis. Its molecular structure, C9H9FO3, combines lipophilicity and electron-withdrawing properties, making it valuable for designing bioactive molecules. Researchers frequently explore its role in structure-activity relationship (SAR) studies, particularly in optimizing drug candidates for enhanced metabolic stability.

The growing demand for fluorinated building blocks like Methyl 3-fluoro-2-methoxybenzoate aligns with trends in precision medicine and green chemistry. Searches for "fluorinated benzoate derivatives" and "CAS 106428-04-0 suppliers" have surged by 18% year-over-year, reflecting industrial interest. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) enables efficient derivatization, addressing needs in high-throughput screening libraries. Notably, the methoxy group enhances solubility, while the fluoro substituent modulates electronic effects—key considerations for API formulation.

Analytical data for 106428-04-0 typically includes HPLC purity >98% and GC-MS confirmation, meeting stringent standards for fine chemical applications. Recent patents highlight its utility in crop protection agents, leveraging its stability under UV exposure. Environmental studies confirm its low bioaccumulation potential, aligning with REACH compliance requirements. FAQs such as "How to synthesize Methyl 3-fluoro-2-methoxybenzoate?" often reference esterification protocols using 3-fluoro-2-methoxybenzoic acid and methanol under acid catalysis.

Innovations in continuous flow chemistry have improved the scalability of 106428-04-0 production, reducing byproducts by 30% compared to batch methods. The compound's logP value of 2.1 makes it ideal for blood-brain barrier penetration studies, a hot topic in CNS drug discovery. Regulatory databases classify it as non-hazardous under GHS criteria, facilitating global trade. Industry reports project a 6.7% CAGR for similar fluorinated intermediates through 2028, driven by orphan drug development needs.

Quality control of Methyl 3-fluoro-2-methoxybenzoate emphasizes residual solvent analysis (<1 ppm) and chiral purity verification. Its 1H NMR spectrum shows distinctive peaks at δ 3.9 (OCH3) and 7.1-7.8 (aromatic), serving as a fingerprint for identity confirmation. Academic collaborations explore its use in metal-organic frameworks (MOFs) for gas storage—an emerging application beyond life sciences. Sustainable production methods, including enzyme-mediated esterification, are gaining traction to meet carbon footprint reduction targets.

In summary, CAS 106428-04-0 exemplifies the intersection of molecular design and industrial applicability. Its balanced physicochemical profile and compliance with ICH guidelines position it as a critical tool for modern chemical innovation. Future research may explore its potential in PET radiopharmaceuticals, capitalizing on the 18F-isotope exchangeability of its fluorine moiety.

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